molecular formula C14H22N4O2 B1478581 Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 2098097-58-4

Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478581
CAS No.: 2098097-58-4
M. Wt: 278.35 g/mol
InChI Key: UCEFJJBSESDDFH-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a saturated scaffold highly valued in drug discovery for its three-dimensional coverage and ability to improve physicochemical properties and selectivity of drug candidates . The structure combines this pyrrolidine core with a 4-aminopyridine moiety and a tert-butyl carbamate (Boc) protective group, making it a versatile intermediate for the synthesis of more complex molecules. Compounds with analogous structures, featuring an aminopyridine group linked to a nitrogen heterocycle like piperidine or pyrrolidine, have been identified as potent agonists for targets such as the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for novel antipsychotic therapies . Furthermore, similar molecular architectures are investigated in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that targets disease-causing proteins for degradation . The Boc-protected amine on the pyrrolidine ring offers a handle for further synthetic elaboration, allowing researchers to diversify the structure and explore structure-activity relationships. This reagent is intended for use in constructing novel biologically active compounds and is provided strictly For Research Use Only.

Properties

IUPAC Name

tert-butyl N-[1-(4-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-7-18(9-11)12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEFJJBSESDDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Tert-butyl 1-(4-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
  • Molecular Formula : C14H22N4O2
  • CAS Number : 709029-89-0
  • Purity : Typically >95% .

The compound features a pyrrolidine ring substituted with an aminopyridine moiety, which is crucial for its biological activity.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotection : Research indicates that this compound may protect neurons from oxidative stress and neuroinflammation, potentially through the activation of the Nrf2 pathway, which regulates antioxidant responses .
  • Cognitive Enhancement : By modulating neurotransmitter levels and reducing neuroinflammation, the compound may improve cognitive function in models of neurodegeneration .

In Vitro Studies

In vitro studies have demonstrated that this compound has significant inhibitory activity against AChE with an IC50 value indicating effective concentration levels. The specific IC50 values vary depending on the enzyme source:

Enzyme IC50 (nM)
Electric eel AChE70
Human AChE380

These values suggest a stronger affinity for the electric eel variant, which is often used as a model for studying AChE inhibitors .

Case Studies and Research Findings

Several studies highlight the potential of this compound in treating neurodegenerative diseases:

  • Alzheimer's Disease Models : In a study using transgenic mice models of Alzheimer's, treatment with this compound led to reduced amyloid-beta aggregation and improved cognitive performance on behavioral tests .
  • Neuroprotective Effects : Another study reported that the compound could significantly reduce markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrrolidine and pyridine compounds exhibit significant anticancer properties. Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate has been studied for its ability to inhibit specific cancer cell lines. For instance, studies demonstrate that the compound can induce apoptosis in various cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the aminopyridine moiety. Compounds with similar structures have been found to enhance neuronal survival and reduce neurodegeneration in models of diseases such as Alzheimer's and Parkinson's . This suggests that this compound may serve as a lead compound for developing neuroprotective agents.

Biochemical Probes

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. For example, it has been shown to selectively inhibit certain kinases involved in cancer progression .

Material Science Applications

Polymer Synthesis
In material science, the compound has potential applications in synthesizing polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced materials used in various industrial applications .

Data Tables

Activity TypeEffectReference
AnticancerInhibition of cell proliferation
NeuroprotectiveEnhancement of neuronal survival
Enzyme InhibitionSelective kinase inhibition

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolidine-based compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, leading to further investigations into its mechanism of action .

Case Study 2: Neuroprotection
A recent investigation reported that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cells. This study suggests that the compound could be a candidate for developing therapies aimed at neurodegenerative diseases .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free pyrrolidine amine. This reaction is critical for further functionalization of the amine.

Reaction Conditions Reagents Outcome Source
Acidic hydrolysisHCl (4M in dioxane) or TFARemoval of Boc group; formation of pyrrolidin-3-amine
Thermal decomposition (uncommon)Heat (>150°C)Degradation of Boc group (low yield, not preferred)

Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to elimination of CO₂ and tert-butanol, releasing the free amine .

Reactions of the 4-Aminopyridine Moiety

The primary amine on the pyridine ring participates in nucleophilic and condensation reactions.

Acylation

Reaction Reagents Product Yield Source
AcetylationAcetic anhydride, pyridineN-(pyridin-4-yl)acetamide derivative85–90%
BenzoylationBenzoyl chloride, baseN-(pyridin-4-yl)benzamide78%

Condensation

Reaction Reagents Product Yield Source
Schiff base formationBenzaldehyde, EtOH, ΔImine-linked pyridine derivative65%

Key Insight : The 4-amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution at the 2- and 6-positions .

Functionalization of the Pyrrolidine Ring

The deprotected pyrrolidine amine undergoes alkylation or oxidation.

Alkylation

Reaction Reagents Product Yield Source
MethylationCH₃I, K₂CO₃, DMFN-Methylpyrrolidine derivative70%

Oxidation

Reaction Reagents Product Yield Source
EpoxidationmCPBA, CH₂Cl₂Pyrrolidine N-oxide (minor)30%

Cross-Coupling Reactions

The pyridine ring can undergo coupling after halogenation.

Halogenation

Reaction Reagents Product Yield Source
BrominationNBS, AIBN, CCl₄5-Bromo-4-aminopyridin-2-yl derivative60%

Suzuki Coupling

Reaction Reagents Product Yield Source
Phenylboronic acid couplingPd(PPh₃)₄, Na₂CO₃, DME5-Phenyl-4-aminopyridin-2-yl derivative75%

Hydrolysis and Stability

The carbamate group’s stability varies with pH:

Condition Outcome Half-Life Source
pH < 2 (aqueous HCl)Rapid Boc cleavage<1 hr
pH 7–9 (aqueous buffer)Stable (>1 week)N/A

Salt Formation

The free amine forms salts with acids, enhancing solubility:

Acid Product Application Source
HClHydrochloride saltCrystallization, pharmaceutical formulations

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent Key Properties/Applications Reference
Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate Pyrrolidine 4-Aminopyridin-2-yl High polarity; potential kinase inhibitor Target Compound
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl group Lower solubility; intermediate in drug synthesis
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrrolidine Pyrimidin-2-yl Versatile building block; agricultural uses
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate Pyrrolidine 4-Chlorobenzyl Increased lipophilicity; CNS drug candidate
Tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate Pyrrolidine Fluorine at 4-position Enhanced metabolic stability

Key Observations :

  • Substituent Effects: The 4-aminopyridin-2-yl group in the target compound introduces hydrogen-bonding capacity, contrasting with the lipophilic 4-chlorobenzyl group in or the electron-withdrawing fluorine in .
  • Protective Group Utility : The tert-butyl carbamate group is a common protective strategy across analogs, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH in ).

Physicochemical Properties

  • Solubility: The 4-aminopyridine substituent enhances aqueous solubility compared to acetylated () or chlorobenzyl () analogs.
  • Melting Points: Fluorinated derivatives () exhibit higher melting points (e.g., 163–166°C in ) due to increased crystallinity, whereas the target compound’s amino group may lower its melting range.
  • Stability: The acetyl group in may reduce oxidative stability compared to the target’s amino group.

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves:

  • Formation of the pyrrolidine ring substituted with a halogenated or protected aminopyridine derivative.
  • Introduction of the tert-butyl carbamate protecting group (Boc group) to the amine functionality.
  • Subsequent functional group transformations to install the 4-aminopyridin-2-yl substituent on the pyrrolidine ring.

Key Preparation Steps and Reaction Conditions

Preparation of Pyridine Carbamate Precursors

A common precursor in the synthesis is tert-butyl N-(2-bromopyridin-3-yl)carbamate, which can be synthesized by the reaction of 2-bromonicotinic acid with diphenyl phosphoryl azide (DPPA) in tert-butanol under reflux conditions with triethylamine as base.

Yield (%) Reaction Conditions Notes
99 DPPA, 80°C, 3 h High yield; product purified by flash chromatography; colorless oil obtained
76 DPPA, triethylamine, reflux, 2 h Product crystallized upon standing; washing with aqueous bicarbonate and brine
50 DPPA, triethylamine, 80°C, 2 h, inert atmosphere Purified by silica gel column chromatography; white solid product
39.8 DPPA, triethylamine, 95°C, 2 h Rotary evaporation to remove solvent; purified by column chromatography

These methods highlight the use of DPPA-mediated Curtius rearrangement to convert carboxylic acid to carbamate with tert-butyl protection.

Formation of Pyrrolidinyl Substituted Carbamate

The pyrrolidine ring bearing the aminopyridinyl substituent can be constructed via lithiation and nucleophilic addition:

  • Starting with tert-butyl (2-bromopyridin-3-yl)carbamate, treatment with n-butyllithium at low temperature (-75°C to -65°C) under nitrogen atmosphere generates the lithiated intermediate.
  • Subsequent addition of 4-piperidinaldehyde leads to nucleophilic addition to the aldehyde, forming the pyrrolidinyl derivative.
  • The reaction mixture is quenched with ammonium chloride solution, extracted, dried, and purified by column chromatography.

Yield example: 64.9% under these conditions.

Specific Method for this compound

Although direct literature on this exact compound is limited, closely related methods from patent literature for similar tert-butyl carbamate derivatives provide a reliable synthetic route.

Stepwise Synthesis via Amide Bond Formation

A representative method involves:

  • Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (compound A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (compound B) in an organic solvent.
  • Adding a base to the mixture to facilitate coupling.
  • Stirring the mixture for a period ranging from 1 to 10 hours, preferably 3 to 8 hours, at controlled temperature to complete the reaction.

This method yields the desired carbamate with high purity and yield, as confirmed by HPLC and NMR analyses.

Step Description Conditions Notes
a) Mix compound A and compound B in organic solvent Room temperature or controlled Formation of intermediate complex
b) Add base (e.g., triethylamine) Controlled addition Facilitates amide bond formation
c) Stir the reaction mixture 1–10 hours, preferably 3–8 h Reaction progress monitored by HPLC

Analytical Data Supporting Synthesis

  • NMR Data:

    • ^1H NMR (CDCl3, 400 MHz) shows characteristic signals for the tert-butyl group (~1.53 ppm, singlet, 9H), aromatic protons (7-9 ppm), and pyrrolidine ring protons.
    • ^13C NMR (CDCl3, 100 MHz) confirms the presence of carbamate carbonyl (~158-160 ppm), aromatic carbons, and tert-butyl carbons (~28 ppm).
  • Purity:

    • HPLC retention times and purity values >99% confirm the efficiency of the preparation method.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Comments
Conversion of 2-bromonicotinic acid to tert-butyl carbamate Diphenyl phosphoryl azide, t-BuOH, TEA, reflux 80-95°C, 2-3 h 39.8–99 High variability depending on conditions
Lithiation and nucleophilic addition to aldehyde n-BuLi, -75 to -65°C, N2 atmosphere, 1 h reaction 64.9 Formation of pyrrolidinyl intermediate
Amide bond formation between amino carbamate and oxoacetate Organic solvent, base, stirring 1–10 h High High purity and yield, monitored by HPLC

Research Findings and Notes

  • The choice of solvent, temperature, and reaction time critically affects yield and purity.
  • Use of inert atmosphere (nitrogen) is essential during lithiation to prevent side reactions.
  • The tert-butyl carbamate protecting group is stable under the reaction conditions and facilitates purification.
  • Reaction monitoring by HPLC and NMR is standard to ensure completion and purity.
  • The methods described are scalable and have been applied in pharmaceutical intermediate synthesis, indicating robustness.

Q & A

Q. What are the recommended handling and storage protocols for Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate to ensure stability?

  • Methodological Answer : Based on SDS data for structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate), store the compound in a tightly sealed container at room temperature (15–25°C), protected from moisture and direct sunlight . Use inert gas (N₂ or Ar) purging for long-term storage to prevent oxidation. Handling should occur in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to minimize inhalation or skin contact. Stability tests under acidic/alkaline conditions (pH 3–10) are advised to assess decomposition risks .

Q. Which analytical techniques are most effective for characterizing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Coupled with LC-MS (ESI+ mode), it confirms molecular weight ([M+H]⁺ expected at ~293.3 g/mol) and detects impurities . For structural validation, ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves key signals: tert-butyl (δ ~1.4 ppm), pyrrolidine protons (δ ~3.0–3.5 ppm), and pyridinyl NH₂ (δ ~6.5–7.5 ppm) .

Q. How can this compound serve as a building block in medicinal chemistry?

  • Methodological Answer : The 4-aminopyridinyl group enables nucleophilic aromatic substitution (e.g., coupling with aryl halides), while the pyrrolidine-carbamate moiety acts as a chiral scaffold for kinase inhibitors. Example protocols include Boc deprotection (TFA/DCM, 0°C to RT) followed by reductive amination with ketones .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of the 4-aminopyridinyl-pyrrolidine core?

  • Methodological Answer : Regioselectivity challenges during pyridine functionalization can be addressed via directed ortho-metalation (DoM). For example, using LDA (lithium diisopropylamide) at −78°C with a directing group (e.g., OTf) on pyridine, followed by quenching with electrophiles (e.g., B₂pin₂ for borylation) . Post-functionalization, catalytic hydrogenation (Pd/C, H₂) introduces the pyrrolidine ring while preserving the Boc group .

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL (v.2018/3) is ideal. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–28°, and anisotropic refinement for non-H atoms. The pyrrolidine ring puckering (C3-endo vs. C2-exo) and hydrogen-bonding networks (N–H···O=C) are critical for validating molecular geometry .

Q. What reaction conditions minimize decomposition during Boc deprotection?

  • Methodological Answer : Controlled deprotection with TFA (2 equiv.) in DCM at 0°C for 30 minutes minimizes side reactions (e.g., pyrrolidine ring opening). Quenching with cold NaHCO₃ followed by extraction (EtOAc/H₂O) isolates the free amine. Monitor via TLC (Rf shift from 0.6 to 0.2 in 9:1 DCM/MeOH) .

Q. How do stereochemical variations (R/S configurations) impact biological activity?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) separates R and S forms. Testing against kinase panels (e.g., EGFR, JAK2) reveals configuration-dependent IC₅₀ values. For example, (R)-isomers may show 10-fold higher potency due to optimal hydrogen bonding with kinase backbones .

Q. How can discrepancies in reported synthetic yields be resolved?

  • Methodological Answer : Systematic analysis of reaction variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies critical factors. For instance, replacing THF with DMF in Buchwald-Hartwig couplings improves yields from 45% to 72% by enhancing palladium catalyst stability .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

  • Methodological Answer : Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and tautomerism of the 4-aminopyridinyl group (amine vs. imine forms) cause spectral inconsistencies. Standardize conditions (e.g., DMSO-d₆ at 25°C) and use 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
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Tert-butyl (1-(4-aminopyridin-2-yl)pyrrolidin-3-yl)carbamate

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